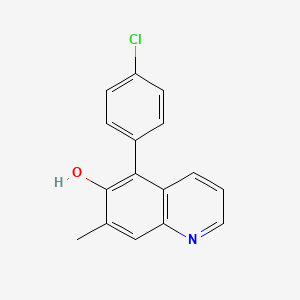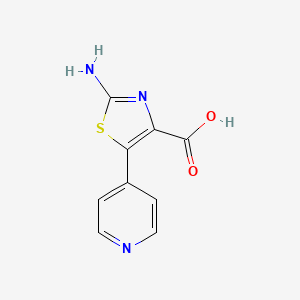
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE is a chemical compound known for its unique structure and properties. It is a derivative of imidazolidine-2,4-dione, which is a class of compounds with significant biological and chemical applications. This compound has been studied for its potential use in various scientific fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
The synthesis of 5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE involves several steps. One common method includes the reaction of 5-methylimidazolidine-2,4-dione with 5-(1-methylethoxy)pyridine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction is carried out at a controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.
Applications De Recherche Scientifique
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has shown that this compound may have potential as a drug candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE can be compared with other similar compounds, such as:
1-[5-(1-Methylethoxy)pyridin-2-yl]ethanol: This compound shares a similar pyridine structure but differs in its functional groups and overall properties.
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Another related compound with a different heterocyclic ring structure, leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15N3O3 |
|---|---|
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
5-methyl-5-(5-propan-2-yloxypyridin-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H15N3O3/c1-7(2)18-8-4-5-9(13-6-8)12(3)10(16)14-11(17)15-12/h4-7H,1-3H3,(H2,14,15,16,17) |
Clé InChI |
QFDQXASNZYQTFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CN=C(C=C1)C2(C(=O)NC(=O)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Acetyl-3,4-dihydro-2,2-dimethyl-3,4-epoxy-2H-benzo[b]pyran](/img/structure/B8494908.png)

![Tert-butyl 5-(5-bromopyridin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B8494922.png)
![4-[(3-Chloro-2-methylphenyl)carbonyl]-2-piperazinone](/img/structure/B8494930.png)



![methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate](/img/structure/B8494964.png)




